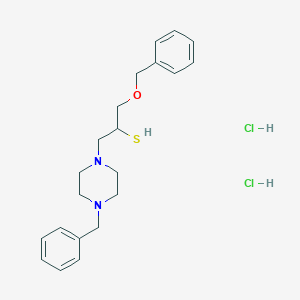
1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride, also known as BZP-Thiol, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZP-Thiol is a thiol derivative of benzylpiperazine (BZP) and is structurally similar to other thiol compounds such as glutathione and cysteine.
Scientific Research Applications
1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its ability to protect against oxidative stress-induced damage in various cell types, including neurons and endothelial cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways involved in oxidative stress and inflammation. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS). This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to improve mitochondrial function and reduce apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other thiol compounds such as glutathione and cysteine. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. In addition, this compound has not been extensively studied in vivo, and its efficacy in animal models of disease is not well established.
Future Directions
There are several future directions for research on 1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride. One direction is to investigate its efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of other diseases such as cancer and cardiovascular disease. In addition, further studies are needed to determine its pharmacokinetics and toxicity profile in vivo. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its properties and mechanisms of action.
Synthesis Methods
The synthesis method of 1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride involves the reaction of BZP with 3-(4-benzyl-1-piperazinyl)-2-propanethiol in the presence of hydrochloric acid. The reaction yields this compound dihydrochloride, which is a white crystalline powder. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS.2ClH/c25-21(18-24-17-20-9-5-2-6-10-20)16-23-13-11-22(12-14-23)15-19-7-3-1-4-8-19;;/h1-10,21,25H,11-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJSMEVLUBWNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)S.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5023739.png)
![2-methoxy-4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenol](/img/structure/B5023745.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5023746.png)
![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5023767.png)

![1-bicyclo[2.2.1]hept-2-yl-4-ethylpiperazine](/img/structure/B5023782.png)
![ethyl {2-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5023792.png)

![4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5023800.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5023803.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-N-methylglycine](/img/structure/B5023811.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5023827.png)
